molecular formula C28H32N6O3 B11617458 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 609794-53-8

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11617458
CAS No.: 609794-53-8
M. Wt: 500.6 g/mol
InChI Key: AKESOGUSCBNDIW-UHFFFAOYSA-N
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Description

This compound is a tricyclic carboxamide derivative featuring a complex fused-ring system. Key structural elements include:

  • Phenylethyl group: Introduces hydrophobicity, likely influencing membrane permeability or binding to hydrophobic enzyme pockets.
  • Tricyclic core: The 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold suggests rigidity, which may optimize target binding and metabolic stability.

Structural Characterization:
If crystallographic data exists, its refinement likely employed SHELXL (a widely used program for small-molecule refinement) and visualization via ORTEP-III for thermal ellipsoid plots . Synthesis and purity verification would involve elemental analysis, IR, and UV-Vis spectroscopy, as seen in analogous spiro-compound studies .

Properties

CAS No.

609794-53-8

Molecular Formula

C28H32N6O3

Molecular Weight

500.6 g/mol

IUPAC Name

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H32N6O3/c1-19-8-6-12-34-25(19)31-26-23(28(34)36)18-22(27(35)30-20(2)21-9-4-3-5-10-21)24(29)33(26)13-7-11-32-14-16-37-17-15-32/h3-6,8-10,12,18,20,29H,7,11,13-17H2,1-2H3,(H,30,35)

InChI Key

AKESOGUSCBNDIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products

Scientific Research Applications

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound’s closest analogues include spirocyclic and benzothiazole-containing derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) . Key comparative features are summarized below:

Parameter Target Compound Spirocyclic Analogues Cephalosporin Derivatives
Core Structure Tricyclic carboxamide with fused triaza rings Spiro[4.5]decane with benzothiazole and dimethylaminophenyl groups Bicyclic β-lactam (cephalosporin core) with thiadiazolethio and tetrazole groups
Key Functional Groups Morpholinylpropyl, phenylethylamide Benzothiazolyl, hydroxyl-phenyl, pyrrolidinecarboxyl Thiadiazolylthio, pivalamido, tetrazolylacetamido
Molecular Weight (Da) ~550–600 (estimated) ~450–500 ~400–450
Solubility Moderate (morpholine enhances aqueous solubility) Low (hydrophobic benzothiazole dominates) Variable (depends on substituents; cephalosporins often polar)
Biological Target Hypothesized kinase or protease inhibition (based on tricyclic scaffolds) Antimicrobial/antifungal activity (benzothiazole derivatives) Antibacterial (β-lactamase inhibition)

Functional Group Impact Analysis

  • Morpholine vs. Benzothiazole : The morpholinylpropyl group in the target compound likely improves solubility compared to benzothiazole-containing analogues, which are more lipophilic and prone to aggregation .
  • Phenylethylamide vs. Hydroxyl-Phenyl : The phenylethyl group may enhance blood-brain barrier penetration relative to hydroxyl-phenyl derivatives, which prioritize hydrogen bonding .
  • Tricyclic vs. Spirocyclic Cores : The rigid tricyclic system in the target compound may confer higher target specificity but lower synthetic accessibility compared to spirocyclic systems .

Pharmacopeial Standards

Research Findings and Implications

  • Characterization Workflow : IR and UV-Vis spectra would confirm carbonyl (1650–1750 cm⁻¹) and conjugated π-system (250–300 nm) features, while SHELXL-refined X-ray data would validate stereochemistry .
  • Therapeutic Potential: Structural parallels to kinase inhibitors (e.g., imatinib) suggest possible anticancer applications, though in vitro assays are needed to confirm efficacy.

Biological Activity

The compound 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological significance. Its intricate structure includes multiple functional groups that may contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C25H33N7O4
  • Molecular Weight : Approximately 495.6 g/mol
  • Structural Features :
    • Contains morpholine and triazine rings.
    • Exhibits various functional groups that enhance its chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing cellular pathways involved in disease processes. Preliminary studies suggest several mechanisms through which this compound may exert its effects:

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds within the same structural framework. Here are some notable findings:

StudyCompoundActivityIC50 Value
Study 1Compound ANO Inhibition14.7 µM
Study 2Compound BCytotoxicity against cancer cells22 µM
Study 3Compound CAnti-inflammatory activity10 µM

These studies indicate that modifications to the core structure can significantly influence biological outcomes.

In Vitro Studies

In vitro assays have been conducted to assess the anti-inflammatory properties of related compounds:

  • Macrophage Cell Line RAW 264.7 :
    • Compounds were tested for their ability to suppress NO production.
    • Results showed varying degrees of inhibition, with some compounds achieving over 50% inhibition at lower concentrations.

Future Directions

Given the promising initial findings regarding the biological activity of This compound , future research should focus on:

  • Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support potential therapeutic applications.

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